Meso-tartrate

Beschreibung

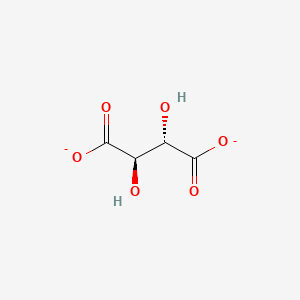

Structure

2D Structure

3D Structure

Eigenschaften

CAS-Nummer |

5976-95-4 |

|---|---|

Molekularformel |

C4H4O6-2 |

Molekulargewicht |

148.07 g/mol |

IUPAC-Name |

(2R,3S)-2,3-dihydroxybutanedioate |

InChI |

InChI=1S/C4H6O6/c5-1(3(7)8)2(6)4(9)10/h1-2,5-6H,(H,7,8)(H,9,10)/p-2/t1-,2+ |

InChI-Schlüssel |

FEWJPZIEWOKRBE-XIXRPRMCSA-L |

SMILES |

C(C(C(=O)[O-])O)(C(=O)[O-])O |

Isomerische SMILES |

[C@@H]([C@@H](C(=O)[O-])O)(C(=O)[O-])O |

Kanonische SMILES |

C(C(C(=O)[O-])O)(C(=O)[O-])O |

Andere CAS-Nummern |

5976-95-4 |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Meso-Tartaric Acid: Chemical Structure, Properties, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Meso-tartaric acid, a diastereomer of tartaric acid, is a unique molecule characterized by the presence of two chiral centers, yet it is achiral overall due to an internal plane of symmetry. This property renders it optically inactive, a key distinction from its chiral counterparts, D- and L-tartaric acid. This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and the physicochemical properties of meso-tartaric acid. Detailed experimental protocols for its synthesis, purification, and characterization using various analytical techniques are presented to serve as a valuable resource for researchers in organic synthesis, stereochemistry, and drug development.

Chemical Structure and Stereochemistry

Meso-tartaric acid, systematically named (2R,3S)-2,3-dihydroxybutanedioic acid, is a dicarboxylic acid with the chemical formula C₄H₆O₆.[1] Its structure features two hydroxyl groups and two carboxylic acid functionalities attached to a butane (B89635) backbone. The molecule possesses two stereocenters at the C2 and C3 positions. However, a plane of symmetry exists within the molecule, bisecting the C2-C3 bond, which results in the molecule being superimposable on its mirror image.[2] This internal mirror plane is the reason for its achiral nature and consequent optical inactivity.[2][3] In contrast, the D- and L-enantiomers of tartaric acid lack this plane of symmetry and are therefore chiral and optically active.[2]

The relationship between the different stereoisomers of tartaric acid can be visualized through Fischer projections. The meso form has the two hydroxyl groups on the same side, clearly illustrating the internal plane of symmetry.

Molecular Identifiers:

-

IUPAC Name: (2R,3S)-2,3-dihydroxybutanedioic acid[1]

-

CAS Number: 147-73-9[1]

-

Molecular Formula: C₄H₆O₆[1]

-

Molecular Weight: 150.09 g/mol [1]

Physicochemical Properties

The physical and chemical properties of meso-tartaric acid differ from its D- and L-isomers due to its distinct molecular symmetry. These properties are crucial for its handling, application, and differentiation from other stereoisomers.

Physical Properties

| Property | Value | Reference |

| Melting Point | 140-143 °C | [1] |

| Boiling Point | Decomposes | [1] |

| pKa1 | 3.22 | [1] |

| pKa2 | 4.85 | [1] |

| Solubility in water at 20°C | 125 g/100 mL | [1] |

| Density | 1.666 g/cm³ | [1] |

| Optical Activity | Optically inactive | [3] |

Chemical Properties

Meso-tartaric acid undergoes reactions typical of carboxylic acids and secondary alcohols. These include esterification, oxidation, and salt formation.

-

Esterification: The carboxylic acid groups can be esterified with alcohols in the presence of an acid catalyst.

-

Oxidation: The secondary alcohol groups can be oxidized. For instance, reaction with a strong oxidizing agent like potassium permanganate (B83412) leads to the cleavage of the carbon-carbon bond.

-

Salt Formation: As a dicarboxylic acid, it can form salts with bases.

Experimental Protocols

This section provides detailed methodologies for key experiments related to meso-tartaric acid.

Synthesis of Meso-Tartaric Acid

Meso-tartaric acid can be synthesized via the syn-dihydroxylation of maleic acid using a cold, dilute, and alkaline solution of potassium permanganate (Baeyer's reagent).[4][5]

Experimental Workflow for Synthesis:

Protocol:

-

Dissolve 10 g of maleic acid in 200 mL of distilled water in a 500 mL beaker.

-

In a separate beaker, prepare a 1% (w/v) solution of potassium permanganate in water and cool it in an ice bath. Also, prepare a 10% (w/v) sodium hydroxide (B78521) solution.

-

To the maleic acid solution, add a few drops of the sodium hydroxide solution to make it slightly alkaline.

-

Slowly add the cold potassium permanganate solution dropwise to the stirred maleic acid solution. Continue addition until a faint pink color persists. A brown precipitate of manganese dioxide will form.

-

Filter the reaction mixture through a Buchner funnel to remove the manganese dioxide precipitate.

-

Acidify the clear filtrate with dilute sulfuric acid.

-

Concentrate the filtrate by heating it on a water bath until the volume is reduced to about 50 mL.

-

Allow the solution to cool slowly to room temperature, and then place it in an ice bath to promote crystallization.

-

Collect the white crystals of meso-tartaric acid by vacuum filtration.

-

Wash the crystals with a small amount of ice-cold distilled water and dry them in a desiccator.

Purification by Recrystallization

The purity of the synthesized meso-tartaric acid can be improved by recrystallization from water.[4]

Protocol:

-

Dissolve the crude meso-tartaric acid in a minimum amount of hot distilled water in an Erlenmeyer flask.

-

If the solution is colored, add a small amount of activated charcoal and heat the solution gently for a few minutes.

-

Filter the hot solution through a fluted filter paper to remove the charcoal and any other insoluble impurities.

-

Allow the filtrate to cool slowly to room temperature to form well-defined crystals.

-

Further cool the flask in an ice bath to maximize the yield of crystals.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold distilled water, and dry.

Characterization

The 1H NMR spectrum of meso-tartaric acid is simple due to the molecule's symmetry.

Experimental Workflow for 1H NMR Analysis:

Protocol:

-

Weigh approximately 10-20 mg of dry meso-tartaric acid and dissolve it in about 0.7 mL of deuterium (B1214612) oxide (D₂O) in a small vial.[6][7]

-

Transfer the solution to a standard 5 mm NMR tube.

-

Acquire the 1H NMR spectrum on a suitable NMR spectrometer (e.g., 400 MHz).

-

The protons on the chiral carbons (C2 and C3) are chemically equivalent and will appear as a single peak. The acidic protons of the carboxylic acid and hydroxyl groups will exchange with deuterium from the solvent and may not be observed or may appear as a broad peak.

FTIR spectroscopy is used to identify the functional groups present in meso-tartaric acid. The KBr pellet method is a common technique for solid samples.[8][9]

Protocol for KBr Pellet Preparation:

-

Thoroughly grind 1-2 mg of dry meso-tartaric acid into a fine powder using an agate mortar and pestle.[10][11]

-

Add approximately 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) to the mortar.[10][11]

-

Gently mix and grind the sample and KBr together until a homogeneous mixture is obtained.

-

Transfer the mixture to a pellet die and press it under high pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.[1]

-

Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer for analysis.

A polarimeter is used to measure the optical rotation of a substance. For meso-tartaric acid, the expected optical rotation is zero.[6][12]

Protocol:

-

Prepare a solution of known concentration of meso-tartaric acid in a suitable solvent, typically distilled water (e.g., 1 g/100 mL).

-

Calibrate the polarimeter with the pure solvent (blank reading).

-

Fill the polarimeter tube with the meso-tartaric acid solution, ensuring there are no air bubbles.

-

Place the tube in the polarimeter and measure the angle of rotation.

-

A reading of or very close to zero degrees confirms the optical inactivity of the sample.

Key Reactions of Meso-Tartaric Acid

Fischer Esterification

This reaction involves the esterification of the carboxylic acid groups of meso-tartaric acid with an alcohol in the presence of an acid catalyst.[13][14][15][16]

Logical Relationship for Fischer Esterification:

Protocol for Diethyl this compound Synthesis:

-

In a round-bottom flask, combine 15.0 g (0.1 mol) of meso-tartaric acid and 50 mL of absolute ethanol.

-

Carefully add 2-3 mL of concentrated sulfuric acid as a catalyst.

-

Fit the flask with a reflux condenser and heat the mixture to reflux for 2-3 hours.

-

After cooling, pour the reaction mixture into 200 mL of cold water.

-

Neutralize the excess acid with a saturated solution of sodium bicarbonate.

-

Extract the diethyl this compound with a suitable organic solvent like diethyl ether.

-

Dry the organic extract over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation to obtain the crude ester.

-

Purify the ester by distillation under reduced pressure.

Oxidation with Potassium Permanganate

Strong oxidation of meso-tartaric acid with potassium permanganate in an acidic medium leads to the cleavage of the C2-C3 bond, forming two molecules of formic acid and two molecules of carbon dioxide.

Protocol:

-

Dissolve 1.5 g of meso-tartaric acid in 50 mL of dilute sulfuric acid in a flask.

-

Heat the solution gently on a water bath.

-

Slowly add a 5% (w/v) solution of potassium permanganate dropwise with constant stirring. The purple color of the permanganate will disappear as it is consumed.

-

Continue the addition until a faint pink color persists, indicating the completion of the reaction.

-

The reaction products can be identified by standard qualitative tests for formic acid and carbon dioxide.

Conclusion

Meso-tartaric acid, with its unique stereochemical properties, serves as an excellent model for understanding the concepts of chirality and diastereomerism. Its distinct physical and chemical properties, which differ from its chiral isomers, make it a compound of interest in various chemical applications. The detailed experimental protocols provided in this guide are intended to facilitate further research and application of meso-tartaric acid in academic and industrial settings. This comprehensive resource aims to empower researchers with the necessary information for the synthesis, purification, and characterization of this intriguing molecule.

References

- 1. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency - Kintek Press [kinteksolution.com]

- 2. researchgate.net [researchgate.net]

- 3. Meso tartaric acid is optically inactive due to the class 12 chemistry CBSE [vedantu.com]

- 4. yu.edu [yu.edu]

- 5. brainly.in [brainly.in]

- 6. hmdb.ca [hmdb.ca]

- 7. researchgate.net [researchgate.net]

- 8. huc.cup.uni-muenchen.de [huc.cup.uni-muenchen.de]

- 9. rsc.org [rsc.org]

- 10. shimadzu.com [shimadzu.com]

- 11. eng.uc.edu [eng.uc.edu]

- 12. ocw.mit.edu [ocw.mit.edu]

- 13. cerritos.edu [cerritos.edu]

- 14. community.wvu.edu [community.wvu.edu]

- 15. athabascau.ca [athabascau.ca]

- 16. Fischer Esterification-Typical Procedures - operachem [operachem.com]

An In-Depth Technical Guide to the Stereoisomerism of Tartaric Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive examination of the stereoisomerism of tartaric acid, a molecule of historical and practical significance in the fields of chemistry and pharmacology. We will delve into the structural nuances that give rise to its different stereoisomers, their distinct physical properties, and the experimental techniques used to characterize them.

Introduction to the Stereochemistry of Tartaric Acid

Tartaric acid, with the chemical formula C₄H₆O₆, is a dihydroxy dicarboxylic acid that serves as a classic example for teaching and understanding stereoisomerism.[1][2] Its molecular structure features two chiral centers, which are carbon atoms bonded to four different groups.[3] This structural feature is the basis for the existence of multiple stereoisomers. Specifically, tartaric acid has two identical chiral carbons, which leads to a unique set of stereoisomeric relationships.[4]

The four possible stereoisomers based on the two chiral centers are (2R,3R), (2S,3S), (2R,3S), and (2S,3R). However, due to the symmetrical nature of the molecule, the (2R,3S) and (2S,3R) forms are identical, representing a single achiral molecule known as a meso compound.[4][5] Consequently, tartaric acid exists as three distinct stereoisomers: a pair of enantiomers and a meso diastereomer.[6][7][8]

-

Enantiomers: (2R,3R)-tartaric acid and (2S,3S)-tartaric acid are non-superimposable mirror images of each other.[3][5] They exhibit identical physical properties, except for their interaction with plane-polarized light.[9]

-

Diastereomers: The meso form, (2R,3S)-tartaric acid, is a diastereomer of both the (2R,3R) and (2S,3S) enantiomers.[10] Diastereomers are stereoisomers that are not mirror images of each other and have different physical properties.[10]

-

Meso Compound: Meso-tartaric acid possesses a plane of symmetry, which renders the molecule achiral as a whole, despite the presence of two chiral centers.[11] This internal symmetry results in its optical inactivity.[11]

Quantitative Data of Tartaric Acid Stereoisomers

The distinct spatial arrangements of the atoms in the stereoisomers of tartaric acid lead to measurable differences in their physical properties. The following table summarizes key quantitative data for each isomer.

| Property | (+)-Tartaric Acid ((2R,3R)-tartaric acid) | (-)-Tartaric Acid ((2S,3S)-tartaric acid) | meso-Tartaric Acid ((2R,3S)-tartaric acid) | Racemic Mixture (±)-Tartaric Acid |

| Specific Rotation ([α]D²⁰) | +12.7° | -12.7° | 0° | 0° |

| Melting Point (°C) | 171-174 | 171-174 | 146-148 | 206 |

| Solubility in water ( g/100 mL at 20°C) | 139 | 139 | 125 | 20.6 |

Data compiled from multiple sources.[1][9][12]

Key Experimental Protocols

Resolution of Racemic Tartaric Acid (after L. Pasteur)

Louis Pasteur's historic separation of the enantiomers of sodium ammonium (B1175870) tartrate laid the foundation for the field of stereochemistry.[13] While modern resolution techniques often employ chiral resolving agents, Pasteur's method of manual separation of enantiomorphic crystals remains a powerful demonstration of chirality at the macroscopic level.

Methodology:

-

Preparation of Racemic Sodium Ammonium Tartrate: A solution of racemic tartaric acid is neutralized with sodium hydroxide (B78521) and then with ammonium hydroxide.

-

Crystallization: The resulting solution is allowed to slowly evaporate at a temperature below 28°C. This is a critical step as above this temperature, the racemic compound crystallizes.

-

Manual Separation: Under magnification, two distinct types of hemihedral crystals will form, which are mirror images of each other. Using a pair of fine-tipped tweezers, these two crystal forms are carefully separated into two piles.[13]

-

Generation of Enantiomers: Each pile of separated crystals is then dissolved in water and acidified (e.g., with hydrochloric acid) to regenerate the respective pure enantiomers of tartaric acid.

-

Confirmation: The optical activity of the solutions obtained from each set of crystals can then be measured using a polarimeter to confirm the successful resolution. One solution will rotate plane-polarized light to the right ((+)-tartaric acid), and the other will rotate it to the left ((-)-tartaric acid) by an equal magnitude.[13]

Measurement of Optical Activity using Polarimetry

Polarimetry is the technique used to measure the angle of rotation of plane-polarized light as it passes through a solution of an optically active substance.[14] This angle of rotation is a characteristic property of a chiral molecule.

Methodology:

-

Instrument Calibration (Zeroing): The polarimeter tube is first filled with the pure solvent that will be used to dissolve the sample. This "blank" is placed in the polarimeter, and the instrument is zeroed.

-

Sample Preparation: A precise concentration of the tartaric acid isomer is prepared by dissolving a known mass of the solid in a specific volume of a suitable solvent (e.g., distilled water). The concentration is typically expressed in g/mL.

-

Filling the Polarimeter Tube: The polarimeter tube is rinsed and then carefully filled with the prepared sample solution, ensuring that no air bubbles are trapped in the light path.

-

Measurement of Observed Rotation (α): The filled tube is placed in the polarimeter, and the angle of rotation is measured. The measurement is often repeated several times, and the average value is taken to ensure accuracy.

-

Calculation of Specific Rotation ([α]): The specific rotation is a standardized measure of optical activity and is calculated using the following formula:

[α] = α / (l × c)

Where:

-

[α] is the specific rotation in degrees.

-

α is the observed rotation in degrees.

-

l is the path length of the polarimeter tube in decimeters (dm).

-

c is the concentration of the sample in grams per milliliter (g/mL).[15]

The temperature and the wavelength of the light source (commonly the sodium D-line, 589 nm) are also specified.

-

Visualizing Stereoisomeric Relationships and Experimental Workflows

Relationships Between Tartaric Acid Stereoisomers

Caption: Relationships between the stereoisomers of tartaric acid.

Simplified Workflow for Polarimetry

Caption: Simplified workflow for a polarimetry experiment.

References

- 1. Tartaric acid - Sciencemadness Wiki [sciencemadness.org]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. Discuss the optical isomerism in tartaric acid class 11 chemistry CBSE [vedantu.com]

- 4. homework.study.com [homework.study.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. rudolphresearch.com [rudolphresearch.com]

- 7. Explain stereoisomerism in tartaric acid How many optical class 12 chemistry CBSE [vedantu.com]

- 8. digicollections.net [digicollections.net]

- 9. tsfx.edu.au [tsfx.edu.au]

- 10. chembk.com [chembk.com]

- 11. m.youtube.com [m.youtube.com]

- 12. Tartaric acid - Wikipedia [en.wikipedia.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Basics of polarimetry | Anton Paar Wiki [wiki.anton-paar.com]

- 15. chem.libretexts.org [chem.libretexts.org]

synthesis and discovery of meso-tartaric acid

An In-depth Technical Guide to the Synthesis and Discovery of Meso-Tartaric Acid

Introduction

Tartaric acid, a dihydroxy dicarboxylic acid, is a cornerstone in the history of stereochemistry. It exists as four stereoisomers: the naturally occurring L-(+)-tartaric acid ((2R,3R)-tartaric acid), its enantiomer D-(-)-tartaric acid ((2S,3S)-tartaric acid), the racemic mixture of these two (DL-tartaric acid), and the achiral diastereomer, meso-tartaric acid ((2R,3S)-tartaric acid).[1] This document provides a comprehensive overview of the pivotal discovery of meso-tartaric acid and details the primary synthetic routes developed for its preparation, aimed at researchers and professionals in chemical and pharmaceutical development.

Chapter 1: The Discovery of Molecular Chirality and meso-Tartaric Acid

The story of meso-tartaric acid is intrinsically linked to the birth of stereochemistry. In 1832, the French physicist Jean-Baptiste Biot first observed that solutions of tartaric acid derived from wine tartar were optically active, meaning they could rotate the plane of polarized light.[2] However, another form of tartaric acid, known as "racemic acid," was also known and found to be optically inactive.[2][3]

The mystery was unraveled by the brilliant young chemist Louis Pasteur in 1847.[1] While investigating the crystalline forms of sodium ammonium (B1175870) tartrate, Pasteur made a remarkable observation: the salt of the optically inactive racemic acid crystallized into a mixture of two distinct types of crystals that were non-superimposable mirror images of each other.[4][5] With the meticulous care of a jeweler, he used tweezers to manually separate the "right-handed" and "left-handed" crystals.[2] When he dissolved each type of crystal in water, he found that one solution was dextrorotatory (rotating light to the right), identical to the natural tartaric acid, while the other was levorotatory (rotating light to the left) to an equal degree.[2][4]

This seminal experiment demonstrated the concept of molecular chirality and enantiomers, explaining that racemic acid was a 50:50 mixture of dextrorotatory and levorotatory tartaric acid, rendering it optically inactive overall.[6][7]

The third isomer, meso-tartaric acid, was identified later. It was found that heating the naturally occurring dextro-tartaric acid in water at 165°C for several hours produced an optically inactive substance that, unlike racemic acid, could not be resolved into optically active components.[3] This substance was a distinct compound, a diastereomer of the other two forms, which is achiral due to an internal plane of symmetry despite having two stereocenters.[8]

Chapter 2: Synthesis of meso-Tartaric Acid

Several methods have been established for the synthesis of meso-tartaric acid. These routes can be broadly categorized by their starting materials and reaction mechanisms.

Isomerization of Tartaric Acid Stereoisomers

Meso-tartaric acid can be formed through the epimerization of either D- or L-tartaric acid. This is typically achieved under thermal conditions, which provides the energy to temporarily break and reform a C-OH bond, leading to inversion of stereochemistry at one of the chiral centers.

-

Thermal Isomerization in Water: Heating an aqueous solution of L-(+)-tartaric acid at high temperatures (e.g., 165°C for about two days) results in a mixture containing racemic acid and meso-tartaric acid.[1] The less soluble racemic acid can be crystallized out to help isolate the meso form.[1]

-

Alkaline Racemization: Boiling an optically active tartaric acid isomer with a strong alkali, such as sodium hydroxide (B78521), can also induce racemization and the formation of the meso isomer.[9][10] A patented process describes heating a concentrated aqueous mixture of a di-alkali metal salt of tartaric acid with an alkali metal hydroxide at temperatures above 100°C to produce a composition with a high percentage (55-90%) of meso-tartaric acid.[11]

Syn-Dihydroxylation of Maleic Acid

The most common and stereospecific laboratory synthesis of meso-tartaric acid involves the syn-dihydroxylation of maleic acid (cis-butenedioic acid). The cis-geometry of the starting material dictates the meso-stereochemistry of the product.

-

Permanganate (B83412) Oxidation: The reaction of maleic acid with a cold, alkaline solution of potassium permanganate (KMnO₄), known as Baeyer's reagent, results in the syn-addition of two hydroxyl groups across the double bond, yielding meso-tartaric acid.[12][13] This method was first demonstrated by Kekulé and Anschütz.[12]

-

Osmium Tetroxide Catalyzed Oxidation: A more efficient method involves using a catalytic amount of osmium tetroxide (OsO₄) with a stoichiometric co-oxidant like hydrogen peroxide (H₂O₂) or chlorates.[12] This approach also proceeds via syn-dihydroxylation to give high yields of meso-tartaric acid.[12] However, the high toxicity and cost of osmium tetroxide are significant drawbacks.[14]

Epoxidation of Alkenes followed by Hydrolysis

This two-step method provides another reliable route to meso-tartaric acid.

-

Epoxidation: Maleic acid is first converted to its corresponding epoxide, cis-epoxysuccinic acid, typically using an oxidizing agent like hydrogen peroxide with a catalyst such as potassium tungstate.[1]

-

Hydrolysis: The subsequent hydrolysis of the epoxide ring proceeds via an anti-addition mechanism. Because the starting material is the cis-epoxide, this results in the formation of meso-tartaric acid.[1]

Other Synthetic Methods

-

From Dibromosuccinic Acid: Meso-tartaric acid can be prepared by treating dibromosuccinic acid with silver hydroxide (AgOH). The reaction involves the substitution of the two bromine atoms with hydroxyl groups.[1]

-

From Racemic (2,3)-epoxy sodium succinate (B1194679): A modern, high-yield method involves the alkaline ring-opening hydrolysis of racemic (2,3)-epoxy sodium succinate. This process selectively yields meso-sodium tartrate, which is then acidified with sulfuric acid to produce meso-tartaric acid.[14] This method reports yields of up to 78% overall.[14]

Chapter 3: Quantitative Data Summary

The following table summarizes the quantitative data for the key synthetic methods described.

| Starting Material | Reagents/Catalyst | Reaction Conditions | Yield of meso-Tartaric Acid | Reference(s) |

| L-(+)-Tartaric Acid | Water | 165°C, ~2 days | Forms a mixture with racemic acid | [1] |

| Di-alkali metal salt of Tartaric Acid | Alkali Metal Hydroxide (e.g., NaOH) | 100°C to boiling point | 55-90% of total tartaric acids | [11] |

| Maleic Acid | Cold, alkaline KMnO₄ (Baeyer's Reagent) | Cold conditions | Moderate | [12][13] |

| Maleic Acid | H₂O₂ / OsO₄ (catalyst) | tert-butanol solution | 30.3% | [12] |

| Maleic Anhydride | Chlorates / OsO₄ (catalyst) | Aqueous solution | Up to 97% (claimed) | [12] |

| Dibromosuccinic Acid | Silver Hydroxide (AgOH) | Not specified | Qualitative description | [1] |

| Racemic (2,3)-epoxy sodium succinate | NaOH, then H₂SO₄ | Hydrolysis followed by acidification | ~78.2% (overall) | [14] |

Chapter 4: Detailed Experimental Protocols

Protocol 1: Synthesis from Maleic Acid via Permanganate Oxidation

This protocol is based on the well-established method of syn-dihydroxylation using potassium permanganate.

-

Preparation: Dissolve 11.6 g (0.1 mol) of maleic acid in 200 mL of water in a 500 mL flask. Cool the solution in an ice bath to below 10°C.

-

Reagent Preparation: Separately, prepare a solution of 15.8 g (0.1 mol) of potassium permanganate in 300 mL of water and cool it in an ice bath.

-

Reaction: While stirring the maleic acid solution vigorously, add the cold potassium permanganate solution dropwise. Maintain the reaction temperature below 10°C throughout the addition. A brown precipitate of manganese dioxide (MnO₂) will form.

-

Workup: After the addition is complete, continue stirring for 30 minutes in the ice bath. Remove the MnO₂ precipitate by filtration.

-

Acidification & Isolation: Acidify the clear filtrate with concentrated hydrochloric acid. Concentrate the solution by evaporation under reduced pressure to induce crystallization.

-

Purification: Collect the crude crystals of meso-tartaric acid by filtration and recrystallize from boiling water for purification.

Protocol 2: Synthesis from d-Tartaric Acid via Thermal Isomerization

This protocol is based on the method of forming a mixture of isomers through heating.[1][3]

-

Reaction Setup: Place 20 g of L-(+)-tartaric acid and 160 mL of distilled water in a high-pressure autoclave or a suitable sealed reaction vessel.

-

Heating: Heat the vessel to 165°C and maintain this temperature for 48 hours.

-

Cooling & Crystallization: Allow the vessel to cool slowly to room temperature. A crystalline precipitate of racemic tartaric acid will form, as it is less soluble than meso-tartaric acid.

-

Separation: Filter the solution to remove the crystallized racemic tartaric acid.

-

Isolation of Meso-tartaric Acid: Concentrate the filtrate by evaporation. Add calcium chloride solution to precipitate calcium meso-tartrate.[10] Filter the calcium salt and wash with cold water.

-

Final Product: Suspend the calcium this compound in water and add a stoichiometric amount of sulfuric acid to precipitate calcium sulfate (B86663). Filter off the calcium sulfate and evaporate the filtrate to obtain crystals of meso-tartaric acid.[10]

Protocol 3: Synthesis from Racemic (2,3)-epoxy sodium succinate

This protocol follows the high-yield method described in patent literature.[14]

-

Alkaline Hydrolysis: Prepare a solution of racemic (2,3)-epoxy sodium succinate in water. Add a 30% aqueous solution of sodium hydroxide (NaOH) while maintaining the temperature below 40°C. The molar ratio of the epoxide to NaOH should be approximately 1:1.5. Stir the mixture at 90-100°C for 3-5 hours.

-

Isolation of Sodium Salt: Cool the reaction mixture to room temperature. The meso-sodium tartrate will precipitate. Filter the solid and wash with cold ethanol (B145695) to obtain meso-sodium tartrate with a reported yield of up to 92%.

-

Acidification: Suspend the meso-sodium tartrate (1 mol) in approximately 200 mL of water. Carefully add concentrated sulfuric acid (~1 mol, 100 g) to the suspension.

-

Final Product Formation: Heat the mixture to 100°C and stir for 2 hours. Cool the solution to room temperature to crystallize the meso-tartaric acid.

-

Purification: Filter the product and dry to obtain meso-tartaric acid with a reported yield of 85% for this step.

Chapter 5: Visualizations

Diagram 1: Stereoisomers of Tartaric Acid

Caption: Relationship between the stereoisomers of tartaric acid.

Diagram 2: Synthesis Pathway from Maleic Acid

References

- 1. Tartaric acid - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Supplemental Topics [www2.chemistry.msu.edu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Louis Pasteur - Wikipedia [en.wikipedia.org]

- 6. Racemic Mixtures and the Resolution of Enantiomers [mail.almerja.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. US3953504A - Racemization of optically active tartaric acid - Google Patents [patents.google.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. WO2010139588A1 - Process for the preparation of a composition comprising meso-tartaric acid - Google Patents [patents.google.com]

- 12. sciencemadness.org [sciencemadness.org]

- 13. quora.com [quora.com]

- 14. CN115286498A - Preparation method of meso-tartaric acid - Google Patents [patents.google.com]

A Deep Dive into the Stereoisomers of Tartaric Acid: A Technical Guide to the Physical Properties of Meso- and D/L-Tartrates

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the distinct physical properties of meso-tartaric acid and its diastereomeric counterparts, the dextrorotatory (d) and levorotatory (l) enantiomers, which collectively form the racemic d/l-tartrate mixture. Understanding these differences is paramount in fields ranging from synthetic chemistry to pharmaceutical development, where stereoisomerism can dictate a molecule's efficacy and safety profile. This document presents a compilation of quantitative data, detailed experimental methodologies for their determination, and visual representations of key concepts to facilitate a thorough understanding.

Core Physical Properties: A Comparative Analysis

The structural differences between the stereoisomers of tartaric acid give rise to notable variations in their physical characteristics. While d- and l-tartaric acid are enantiomers and thus share identical physical properties except for the direction in which they rotate plane-polarized light, meso-tartaric acid, as a diastereomer, exhibits unique physical constants. The racemic mixture (d/l-tartaric acid) also presents distinct properties compared to its constituent enantiomers and the meso form.

Data Presentation

The following tables summarize the key physical properties of meso-tartaric acid, d/l-tartaric acid (racemic mixture), and the individual d- and l-enantiomers for facile comparison.

Table 1: Melting Point and Density

| Property | Meso-Tartaric Acid | D/L-Tartaric Acid (Racemic) | D-Tartaric Acid / L-Tartaric Acid |

| Melting Point (°C) | 165-166[1] | 206[2][3] | 169-172[2] |

| Density (g/cm³) | 1.886[2] | 1.79[2] | 1.737[2] |

Table 2: Solubility in Water

| Temperature (°C) | Meso-Tartaric Acid (g/L) | D/L-Tartaric Acid (Racemic) (g/L) | D-Tartaric Acid / L-Tartaric Acid (g/L) |

| 20 | 1250[2] | 210[2] | 1330[2] |

Table 3: Acidity (pKa)

| Dissociation Constant | Meso-Tartaric Acid (at 25 °C) | D/L-Tartaric Acid (L(+) at 25 °C) |

| pKa1 | 3.22[2][3] | 2.89[2] |

| pKa2 | 4.85[2][3] | 4.40[2] |

Table 4: Optical Activity

| Property | Meso-Tartaric Acid | D-Tartaric Acid | L-Tartaric Acid | D/L-Tartaric Acid (Racemic) |

| Optical Rotation | Optically inactive[4][5] | Dextrorotatory (+) | Levorotatory (-) | Optically inactive |

Experimental Protocols

The following sections detail the standard methodologies for determining the key physical properties outlined above.

Melting Point Determination

The melting point of an organic solid is a crucial indicator of its purity. A sharp melting range typically signifies a pure compound, while a broad and depressed range suggests the presence of impurities.

Methodology: Capillary Method using a Melting Point Apparatus

-

Sample Preparation: A small amount of the crystalline tartaric acid isomer is finely powdered. The open end of a capillary tube is pressed into the powder. The tube is then inverted and tapped gently to pack the powder into the sealed end, aiming for a sample height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus. A thermometer is positioned to accurately measure the temperature of the block.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, especially near the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has transitioned to a liquid is recorded as the end of the melting range. For a pure compound, this range should be narrow (0.5-1 °C).

Solubility Determination

The solubility of a substance in a particular solvent at a specific temperature is a fundamental physical property.

Methodology: Saturation Method

-

Sample Preparation: An excess amount of the tartaric acid isomer is added to a known volume of deionized water in a sealed container.

-

Equilibration: The mixture is agitated at a constant temperature for a prolonged period to ensure that equilibrium is reached and a saturated solution is formed.

-

Sample Extraction: A known volume of the clear, saturated supernatant is carefully extracted, ensuring no solid particles are transferred.

-

Quantification: The amount of dissolved tartaric acid in the extracted sample is determined. This can be achieved through titration with a standardized base or by evaporating the solvent and weighing the solid residue.

-

Calculation: The solubility is expressed as grams of solute per liter of solvent (g/L) at the specified temperature.

Optical Activity Measurement

Optical activity, the ability of a chiral substance to rotate the plane of polarized light, is a defining characteristic of enantiomers.

Methodology: Polarimetry

-

Solution Preparation: A solution of the tartaric acid isomer of a known concentration is prepared in a suitable solvent, typically water.

-

Polarimeter Setup: A polarimeter is calibrated using a blank (the pure solvent).

-

Sample Measurement: The prepared solution is placed in a sample cell of a known path length. Plane-polarized light is passed through the sample.

-

Angle of Rotation Measurement: The analyzer of the polarimeter is rotated until the light transmission is at a minimum. The angle of rotation (α) is recorded.

-

Specific Rotation Calculation: The specific rotation [α] is calculated using the formula: [α] = α / (c * l) where α is the observed rotation, c is the concentration in g/mL, and l is the path length in decimeters.

Density Determination

The density of a crystalline solid is a measure of its mass per unit volume.

Methodology: Pycnometry

-

Pycnometer Calibration: The volume of a pycnometer (a flask of a specific, known volume) is determined by weighing it empty and then filled with a liquid of known density (e.g., water).

-

Sample Measurement: A known mass of the tartaric acid isomer crystals is placed in the empty, dry pycnometer.

-

Liquid Addition: The pycnometer containing the sample is then filled with a liquid in which the solid is insoluble and that can fill all the void spaces between the crystals.

-

Weighing: The total mass of the pycnometer, sample, and liquid is measured.

-

Calculation: The volume of the solid is determined by subtracting the volume of the liquid from the total volume of the pycnometer. The density is then calculated by dividing the mass of the solid by its determined volume.

Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts related to the stereoisomers of tartaric acid.

References

The Principle of Optical Inactivity in Meso Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the realm of stereochemistry, the optical activity of a molecule is a pivotal characteristic, fundamentally linked to its three-dimensional structure. While the presence of chiral centers is a common prerequisite for a compound to rotate plane-polarized light, a notable exception exists in the form of meso compounds. These molecules, despite possessing multiple chiral centers, are optically inactive. This technical guide provides an in-depth exploration of the core principles governing the optical inactivity of meso compounds, detailing the roles of molecular symmetry and internal compensation. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development, offering a deeper understanding of this fundamental stereochemical concept.

Introduction to Chirality and Optical Activity

A molecule is considered chiral if it is non-superimposable on its mirror image. Such molecules are often described as "handed," akin to the relationship between a left and a right hand. The presence of one or more stereocenters, typically a carbon atom bonded to four different substituents, is a common source of chirality. A direct consequence of chirality is optical activity, the ability of a chiral substance to rotate the plane of plane-polarized light. This rotation is a measurable physical property, with dextrorotatory (+) compounds rotating light clockwise and levorotatory (-) compounds rotating it counter-clockwise. Enantiomers, which are non-superimposable mirror images of each other, rotate plane-polarized light by equal magnitudes but in opposite directions.

The Defining Characteristics of Meso Compounds

Meso compounds are a unique class of stereoisomers that are achiral despite containing two or more stereocenters.[1] This achirality arises from the presence of an internal plane of symmetry or a center of inversion within the molecule, which renders it superimposable on its mirror image.[1][2] Consequently, meso compounds do not rotate plane-polarized light and are therefore optically inactive.[2]

A key requirement for a molecule to be a meso compound is the presence of at least two stereocenters with an identical set of substituents.[3] The stereochemical configurations (R/S) at these centers are crucial; in a typical meso compound with two stereocenters, one will have the R configuration and the other will have the S configuration.[1] This oppositional configuration is fundamental to their optical inactivity.

The Core Principle: Internal Compensation

The optical inactivity of meso compounds is explained by the principle of internal compensation .[4] Within a single meso molecule, the rotational effect on plane-polarized light caused by one chiral center is exactly canceled out by the equal and opposite rotational effect of another chiral center.[5] This intramolecular cancellation means that, although individual stereocenters are present, their net effect on plane-polarized light is zero.[6]

This is in contrast to a racemic mixture, which is also optically inactive. A racemic mixture is a 50:50 mixture of two enantiomers.[7] Its optical inactivity is due to external compensation , where the rotation of plane-polarized light by one enantiomer is canceled by the equal and opposite rotation of the other enantiomer present in the mixture.[4] Meso compounds, however, are single, pure compounds that are inherently achiral.

Symmetry Elements in Meso Compounds

The presence of a plane of symmetry is the most common structural feature that leads to a compound being meso. This plane bisects the molecule into two halves that are mirror images of each other. Even if a molecule is drawn in a conformation that does not immediately show a plane of symmetry, rotation around single bonds can often reveal this element of symmetry.[1]

It is important to note that a plane of symmetry is not the only element that can render a molecule with chiral centers achiral. A center of inversion (or a point of symmetry) can also result in a meso compound. Less commonly, an axis of improper rotation (a rotoreflection axis) can also lead to a meso compound.[3]

Data Presentation: Comparative Analysis of Stereoisomers

To quantitatively illustrate the optical inactivity of meso compounds, the physical properties of the stereoisomers of tartaric acid and 2,3-dibromobutane (B42614) are presented below. Note that the enantiomeric pairs have specific rotations of equal magnitude and opposite sign, while the meso diastereomer has a specific rotation of zero.

| Compound | Stereoisomer | Specific Rotation ([(\alpha)]D) | Melting Point (°C) |

| Tartaric Acid | (+)-(2R,3R)-tartaric acid | +12.7° | 171-174 |

| (-)-(2S,3S)-tartaric acid | -12.7° | 171-174 | |

| meso-(2R,3S)-tartaric acid | 0° | 146-148 | |

| 2,3-Dibromobutane | (+)-(2R,3R)-2,3-dibromobutane | Optically Active | - |

| (-)-(2S,3S)-2,3-dibromobutane | Optically Active | - | |

| meso-(2R,3S)-2,3-dibromobutane | 0° | - |

Examples of Meso Compounds

Acyclic Meso Compounds

The most frequently cited example of a meso compound is meso-tartaric acid . It has two chiral centers at C2 and C3, with identical substituents (H, OH, COOH, and the other chiral carbon). The (2R,3S) isomer possesses a plane of symmetry and is therefore achiral.

Another common example is 2,3-dibromobutane . The (2R,3S) isomer of 2,3-dibromobutane is a meso compound due to an internal plane of symmetry.[2]

Cyclic Meso Compounds

Meso compounds are also prevalent in cyclic systems. For instance, cis-1,2-dimethylcyclopropane is a meso compound. It has two chiral centers, but the plane of the ring acts as a plane of symmetry. In contrast, the trans-1,2-dimethylcyclopropane (B1237784) isomers are chiral and exist as a pair of enantiomers.[3]

Similarly, cis-1,2-disubstituted cyclohexanes with identical substituents often behave as meso compounds at room temperature due to rapid ring flipping, which averages out to a symmetrical structure.[3]

Experimental Protocol: Determination of Optical Activity by Polarimetry

The optical activity of a compound is measured using a polarimeter. The following is a generalized protocol for this procedure.

Objective: To determine the optical activity of a sample and calculate its specific rotation.

Apparatus:

-

Polarimeter

-

Sodium lamp (or other monochromatic light source)

-

Polarimeter cell (sample tube) of a known path length (e.g., 1 dm)

-

Volumetric flask

-

Analytical balance

Procedure:

-

Instrument Warm-up: Turn on the polarimeter and the light source. Allow the instrument to warm up and stabilize as per the manufacturer's instructions.

-

Sample Preparation:

-

Accurately weigh a known mass of the compound to be analyzed.

-

Dissolve the compound in a suitable achiral solvent (e.g., water, ethanol, chloroform) in a volumetric flask to a known volume. This gives the concentration (c) in g/mL.

-

-

Calibration (Zeroing):

-

Fill the polarimeter cell with the pure solvent.

-

Ensure there are no air bubbles in the light path.

-

Place the cell in the polarimeter.

-

Rotate the analyzer to obtain the zero reading (minimum light transmission) and record this value. For modern digital polarimeters, this is often done by pressing a "zero" or "calibrate" button.

-

-

Measurement:

-

Empty the cell, rinse it with a small amount of the sample solution, and then fill it with the sample solution.

-

Place the sample-filled cell back into the polarimeter.

-

Measure the angle of rotation. For manual polarimeters, this involves rotating the analyzer until the field of view is at its minimum intensity. For digital polarimeters, the reading is displayed directly. This is the observed rotation (α).

-

-

Calculation of Specific Rotation:

-

The specific rotation ([(\alpha)]) is calculated using the Biot's law equation: [(\alpha)]Tλ = α / (l × c) Where:

-

α = observed rotation in degrees

-

l = path length of the cell in decimeters (dm)

-

c = concentration of the solution in g/mL

-

T = temperature in degrees Celsius

-

λ = wavelength of light used (commonly the sodium D-line, 589 nm)

-

-

Interpretation of Results:

-

An observed rotation of 0° for a pure compound containing stereocenters is strong evidence that it is a meso compound.

-

A non-zero rotation indicates that the compound is chiral and optically active.

Conclusion

The optical inactivity of meso compounds is a fundamental concept in stereochemistry that underscores the importance of molecular symmetry. Despite the presence of multiple chiral centers, the existence of an internal symmetry element results in an achiral molecule. The principle of internal compensation provides a clear explanation for the lack of optical rotation in these compounds. For professionals in fields such as drug development and materials science, a thorough understanding of meso compounds is critical, as stereoisomers of a molecule can have vastly different biological activities and physical properties. The ability to identify and characterize meso compounds through an analysis of their structure and empirical data from techniques like polarimetry is an essential skill for the modern scientist.

References

Unraveling the Stereochemistry of Tartaric Acid: A Deep Dive into Meso-Tartrate's Molecular Symmetry and Chirality

For Researchers, Scientists, and Drug Development Professionals

This technical guide offers a comprehensive examination of the stereoisomeric forms of tartaric acid, with a particular focus on the molecular symmetry and unique chiral properties of meso-tartaric acid. By delving into its structural features, physical properties, and the nuanced reasons for its optical inactivity, this paper aims to provide a thorough understanding for professionals in the fields of chemistry and drug development where stereoisomerism is a critical consideration.

The Stereoisomers of Tartaric Acid: More Than a Single Molecule

Tartaric acid, a naturally occurring crystalline organic acid found in many fruits, most notably grapes, possesses two chiral centers.[1][2] This structural feature gives rise to three distinct stereoisomers: two enantiomers, (+)-tartaric acid and (-)-tartaric acid, and a diastereomer known as meso-tartaric acid.[2][3][4] The configurations of these isomers are designated as (2R,3R) for the dextrorotatory form, (2S,3S) for the levorotatory form, and (2R,3S) or (2S,3R) for the meso form.[1][2][5]

Meso-Tartaric Acid: An Achiral Diastereomer

A meso compound is characterized as an achiral molecule that contains chiral centers.[6][7] Meso-tartaric acid fits this definition perfectly. Despite the presence of two chiral carbons, the molecule as a whole is achiral due to an internal plane of symmetry.[6][8] This plane of symmetry bisects the molecule, making one half the mirror image of the other.[6] Consequently, the optical rotation caused by one chiral center is canceled out by the equal and opposite rotation of the other, a phenomenon known as internal compensation.[9][10][11] This results in meso-tartaric acid being optically inactive.[7][9][10][12][13]

The optical inactivity of meso-tartaric acid is a subject of deeper discussion, with some sources suggesting that it exists as a racemic mixture of interconverting chiral gauche conformations, leading to its bulk achiral properties.[14]

Comparative Physicochemical Properties

The stereoisomers of tartaric acid exhibit distinct physical properties, a critical consideration in their separation and identification. While the enantiomers, (+)- and (-)-tartaric acid, share identical physical properties except for the direction in which they rotate plane-polarized light, the meso form, being a diastereomer, has unique physical characteristics.[6][15]

| Property | (+)-Tartaric Acid | (-)-Tartaric Acid | meso-Tartaric Acid |

| Melting Point (°C) | 168–170 | 168–170 | 146–148 |

| Specific Rotation [α]D | +12° | -12° | 0° |

| Density (g/cm³) | 1.7598 | 1.7598 | 1.6660 |

| Solubility at 20°C ( g/100 mL H₂O) | 139.0 | 139.0 | 125.0 |

| Data sourced from various chemical handbooks and literature.[6] |

Visualizing the Stereochemical Relationships

The relationships between the different stereoisomers of tartaric acid can be effectively visualized using diagrams.

The internal symmetry of meso-tartaric acid is the key to its achirality.

Experimental Protocols

Preparation of meso-Tartaric Acid

Meso-tartaric acid can be synthesized from dibromosuccinic acid through a reaction with silver hydroxide.[1]

Reaction: HO₂CCHBrCHBrCO₂H + 2 AgOH → HO₂CCH(OH)CH(OH)CO₂H + 2 AgBr

Procedure:

-

Dissolve dibromosuccinic acid in water.

-

Add a stoichiometric amount of freshly prepared silver hydroxide.

-

Stir the mixture at room temperature until the reaction is complete, indicated by the precipitation of silver bromide.

-

Filter the mixture to remove the silver bromide precipitate.

-

The resulting aqueous solution contains meso-tartaric acid and potentially some racemic tartaric acid.

Separation of meso-Tartaric Acid from Racemic Acid

The separation of meso-tartaric acid from the racemic mixture is achieved through crystallization, leveraging the difference in solubility between the two forms.[1]

Procedure:

-

Concentrate the aqueous solution obtained from the preparation step by gentle heating to induce crystallization.

-

Cool the solution slowly to room temperature.

-

Meso-tartaric acid, being more soluble, will remain in the solution while the less soluble racemic acid crystallizes out.

-

Filter the crystals of racemic acid.

-

Further concentrate the filtrate and cool to induce the crystallization of meso-tartaric acid.

-

The purity of the isolated meso-tartaric acid can be verified by measuring its melting point and observing the absence of optical rotation.

Conclusion

The study of meso-tartaric acid provides a quintessential example of how molecular symmetry dictates chirality. Despite possessing two chiral centers, its internal plane of symmetry renders it achiral and optically inactive. This unique characteristic, along with its distinct physical properties compared to its enantiomeric counterparts, makes it a subject of fundamental importance in stereochemistry. For professionals in drug development, a thorough understanding of such stereochemical nuances is paramount, as the physiological activity of a molecule is intrinsically linked to its three-dimensional structure.

References

- 1. Tartaric acid - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. quora.com [quora.com]

- 4. How many stereoisomers are there for tartaric acid?(a) 3(b) 4(c) 5(d) 0.. [askfilo.com]

- 5. askfilo.com [askfilo.com]

- 6. 5.7 Meso Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Meso tartaric acid is optically inactive due to the class 12 chemistry CBSE [vedantu.com]

- 9. Explain stereoisomerism in tartaric acid How many optical class 12 chemistry CBSE [vedantu.com]

- 10. sarthaks.com [sarthaks.com]

- 11. youtube.com [youtube.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. brainly.in [brainly.in]

- 14. jocpr.com [jocpr.com]

- 15. gcwk.ac.in [gcwk.ac.in]

The Natural Occurrence of Meso-Tartaric Acid in Fruits: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tartaric acid, a dihydroxy dicarboxylic acid, is a significant organic acid found in numerous fruits, playing a crucial role in their taste and chemical stability. It exists as three stereoisomers: L-(+)-tartaric acid, D-(-)-tartaric acid, and the achiral meso-tartaric acid. This technical guide provides an in-depth analysis of the natural occurrence of meso-tartaric acid in fruits. A thorough review of existing scientific literature reveals that the predominant, and in most cases, the exclusive form of tartaric acid biosynthesized in fruits is L-(+)-tartaric acid. While meso-tartaric acid is a known stereoisomer, evidence for its natural occurrence in fresh, unprocessed fruits is not substantiated by current research. However, its formation is possible under specific processing conditions, such as the application of heat, which can induce epimerization of the naturally occurring L-(+)-tartaric acid. This guide details the stereochemistry of tartaric acid, its established biosynthetic pathway in plants, quantitative data on L-(+)-tartaric acid in various fruits for context, and the potential for meso-tartaric acid formation. Furthermore, it provides detailed experimental protocols for the extraction and stereoisomeric analysis of tartaric acid in fruit matrices.

Stereochemistry and Natural Occurrence of Tartaric Acid Isomers

Tartaric acid (2,3-dihydroxybutanedioic acid) possesses two chiral centers, leading to the existence of three stereoisomers:

-

L-(+)-tartaric acid ((2R,3R)-tartaric acid): This is the dextrorotatory enantiomer and is the most common form found in nature.[1][2] It is the primary tartaric acid isomer present in grapes and many other fruits.[1][3]

-

D-(-)-tartaric acid ((2S,3S)-tartaric acid): This is the levorotatory enantiomer and is rare in nature, though it has been found in the fruits and leaves of certain plants. It is primarily produced synthetically.

-

Meso-tartaric acid ((2R,3S)-tartaric acid): This is an achiral diastereomer, meaning it is superimposable on its mirror image and thus optically inactive. This is due to an internal plane of symmetry. Meso-tartaric acid is not considered a primary product of plant biosynthesis.[4]

While L-(+)-tartaric acid is widespread in the plant kingdom, particularly in grapes, tamarinds, bananas, and avocados, the natural occurrence of meso-tartaric acid in fresh fruits has not been documented in scientific literature.[2][5] Studies involving the feeding of labeled precursors to plants have shown the formation of labeled L-(+)-tartaric acid, with no evidence for the formation of labeled meso-tartaric acid.

Quantitative Data on Tartaric Acid in Fruits

The following table summarizes the concentration of L-(+)-tartaric acid in various fruits. It is important to note that there is a lack of quantitative data for meso-tartaric acid in these natural sources, underscoring its likely absence.

| Fruit | L-(+)-Tartaric Acid Concentration | Reference(s) |

| Grapes (Vitis vinifera) | 1.28 - 7.48 g/L | [6][7] |

| Tamarind (Tamarindus indica) | High concentrations | [2][5] |

| Avocado (Persea americana) | Present | [2][5] |

| Banana (Musa spp.) | Present | [2][5] |

| Sweet Cherry (Prunus avium) | Significant levels | [3] |

| Blueberry (Vaccinium spp.) | Significant levels | [3] |

| Citrus Fruits | Trace amounts | [2][3] |

Potential for Meso-Tartaric Acid Formation During Processing

Although not naturally present in fresh fruits, meso-tartaric acid can be formed from L-(+)-tartaric acid under certain conditions. Heating L-(+)-tartaric acid in an aqueous solution can lead to epimerization at one of the chiral centers, resulting in the formation of a mixture of racemic acid (a 1:1 mixture of L-(+)- and D-(-)-tartaric acid) and meso-tartaric acid.[8] This is a critical consideration for processed fruit products, such as jams, jellies, and juices, which undergo heat treatment. The presence of meso-tartaric acid in such products would likely be an indicator of processing-induced chemical changes rather than natural occurrence.

Biosynthesis of L-(+)-Tartaric Acid in Plants

The primary pathway for the biosynthesis of L-(+)-tartaric acid in plants, particularly in grapes, originates from L-ascorbic acid (Vitamin C).[3] The pathway involves several enzymatic steps.

Experimental Protocols for Stereoisomeric Analysis

The determination of the stereoisomeric composition of tartaric acid in a fruit matrix requires specialized analytical techniques capable of separating chiral molecules. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase and Capillary Electrophoresis (CE) with a chiral selector are the most common methods.

Sample Preparation

-

Homogenization: A representative sample of the fruit tissue is homogenized in a blender or with a mortar and pestle.

-

Extraction: The homogenized sample is extracted with a suitable solvent, typically a polar solvent like water or a water/methanol mixture. The extraction is often facilitated by sonication or shaking.

-

Clarification: The crude extract is centrifuged or filtered to remove solid debris.

-

Solid-Phase Extraction (SPE): For complex matrices, an SPE step may be necessary to remove interfering compounds such as sugars and pigments. An anion exchange SPE cartridge is commonly used to retain the organic acids, which are then eluted with a stronger acidic solution.

Chiral High-Performance Liquid Chromatography (HPLC)

-

Principle: Chiral HPLC utilizes a stationary phase that is itself chiral. The different stereoisomers of tartaric acid interact differently with the chiral stationary phase, leading to different retention times and thus separation.

-

Instrumentation: An HPLC system equipped with a UV detector is typically used.

-

Column: A chiral column, such as one based on polysaccharide derivatives (e.g., cellulose (B213188) or amylose (B160209) carbamate (B1207046) derivatives), is essential.

-

Mobile Phase: The mobile phase composition depends on the specific chiral column used and can range from normal-phase (e.g., hexane/isopropanol) to reversed-phase (e.g., aqueous buffers with organic modifiers).

-

Detection: Tartaric acid can be detected by UV absorbance at a low wavelength, typically around 210 nm.

-

Quantification: Quantification is achieved by comparing the peak areas of the separated isomers to those of known standards.

Capillary Electrophoresis (CE)

-

Principle: In CE, charged molecules migrate in a capillary filled with an electrolyte under the influence of an electric field. To separate enantiomers, a chiral selector is added to the background electrolyte. The chiral selector forms transient diastereomeric complexes with the tartaric acid enantiomers, which have different electrophoretic mobilities.

-

Instrumentation: A capillary electrophoresis system with a UV detector.

-

Capillary: A fused-silica capillary.

-

Background Electrolyte: A buffer solution containing a chiral selector, such as a cyclodextrin (B1172386) derivative.

-

Detection: Similar to HPLC, UV detection at a low wavelength is used.

-

Quantification: Peak areas are compared to those of standards for quantification.

Conclusion

The available scientific evidence strongly indicates that meso-tartaric acid does not occur naturally in fresh fruits. The biosynthesis in plants is stereospecific, leading to the formation of L-(+)-tartaric acid. The presence of meso-tartaric acid in a fruit-based product is likely a consequence of heat-induced epimerization of L-(+)-tartaric acid during processing. For researchers and professionals in drug development, it is crucial to employ robust chiral analytical methods to accurately determine the stereoisomeric profile of tartaric acid, as the physiological and toxicological properties of different isomers can vary. The experimental protocols outlined in this guide provide a framework for achieving accurate and reliable quantification of tartaric acid stereoisomers in fruit and fruit-derived products.

References

- 1. Tartaric Acid Analysis Service - Creative Proteomics [creative-proteomics.com]

- 2. lumexinstruments.es [lumexinstruments.es]

- 3. Biosynthesis and Cellular Functions of Tartaric Acid in Grapevines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. How to Optimize Tartaric Acid Purity for Analytical Chemistry [eureka.patsnap.com]

- 5. quora.com [quora.com]

- 6. researchgate.net [researchgate.net]

- 7. Re‐evaluation of metatartaric acid (E 353) as a food additive - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Tartaric acid - Wikipedia [en.wikipedia.org]

Meso-Tartaric Acid: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of meso-tartaric acid, focusing on its chemical identification, safety data, and relevant experimental procedures. The information is intended to support research, development, and safety management in laboratory and industrial settings.

Chemical Identification and Properties

Meso-tartaric acid is a non-optically active, diastereomeric form of tartaric acid. It is an achiral compound despite having two chiral centers, due to an internal plane of symmetry. It is important to distinguish between the anhydrous form and the monohydrate, as they have different CAS numbers and physical properties.

Table 1: Chemical Identifiers for Meso-Tartaric Acid

| Form | CAS Registry Number | EC Number |

| Anhydrous | 147-73-9[1][2][3][4] | 205-696-1[4] |

| Monohydrate | 5990-63-6[5] | 205-696-1[5] |

Table 2: Physicochemical Properties of Meso-Tartaric Acid

| Property | Value |

| Molecular Formula | C₄H₆O₆[1][2][3] |

| Molecular Weight (Anhydrous) | 150.09 g/mol [2][3] |

| Molecular Weight (Monohydrate) | 168.10 g/mol [5] |

| Appearance | White crystalline powder[5][6] |

| Melting Point (Anhydrous) | 165-166 °C[3][5] |

| Melting Point (Monohydrate) | 75 °C[6] |

Safety Data and Hazard Information

The following safety data is compiled from various Safety Data Sheets (SDS). It is crucial to consult the specific SDS for the product in use before handling.

Table 3: GHS Hazard Identification

| Hazard Class | Hazard Statement |

| Skin Irritation (Category 2) | H315: Causes skin irritation.[6] |

| Eye Irritation (Category 2A) / Serious Eye Damage (Category 1) | H319: Causes serious eye irritation.[6] / H318: Causes serious eye damage. |

| Specific target organ toxicity — single exposure (Category 3), Respiratory system | H335: May cause respiratory irritation.[7] |

Table 4: Handling and First Aid

| Aspect | Recommendation |

| Personal Protective Equipment (PPE) | Wear protective gloves, safety goggles conforming to EN166 or NIOSH standards, and appropriate respiratory protection if dust is generated.[6][8] |

| Handling | Avoid dust formation.[7][8] Avoid contact with skin and eyes.[7][8] Use in a well-ventilated area.[7] Wash hands thoroughly after handling.[6] |

| Storage | Keep container tightly closed in a dry and well-ventilated place.[6][7] |

| In case of Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6][7] Seek immediate medical attention.[6] |

| In case of Skin Contact | Wash with plenty of water. If skin irritation occurs, get medical advice.[6] |

| In case of Inhalation | Move person into fresh air. If not breathing, give artificial respiration. Consult a physician.[7] |

| In case of Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person.[7] |

Toxicological and ecological data for meso-tartaric acid are limited. Most available safety data sheets indicate "no data available" for carcinogenicity, mutagenicity, and environmental hazards.[7][8]

Experimental Protocols

Synthesis of Meso-Tartaric Acid

Several methods for the synthesis of meso-tartaric acid have been reported.

Method 1: Hydrolysis of Racemic (2,3)-Epoxy Sodium Succinate (B1194679)

This method involves a two-step process:

-

Alkaline Ring Opening: Racemic (2,3)-epoxy sodium succinate is hydrolyzed through an alkaline ring-opening reaction to yield meso-sodium tartrate.

-

Acidification: The resulting meso-sodium tartrate is then acidified with sulfuric acid to produce meso-tartaric acid.[7]

Method 2: Isomerization of D-Tartaric Acid

A mixture of racemic acid and meso-tartaric acid can be formed by heating an aqueous solution of dextro-tartaric acid at 165 °C for approximately two days.[5]

Method 3: From Dibromosuccinic Acid

Meso-tartaric acid can be prepared by treating dibromosuccinic acid with silver hydroxide.[5] Reaction: HO₂CCHBrCHBrCO₂H + 2 AgOH → HO₂CCH(OH)CH(OH)CO₂H + 2 AgBr

Purification Protocol

A common method for the purification of meso-tartaric acid is crystallization.

-

Dissolution: Dissolve the crude meso-tartaric acid in a minimum amount of hot water.

-

Crystallization: Allow the solution to cool slowly to room temperature to form crystals.

-

Washing: Wash the collected crystals with cold methanol.

-

Drying: Dry the purified crystals at 60°C under vacuum.[3]

Visualized Relationships

Stereoisomers of Tartaric Acid

Tartaric acid has two chiral centers, leading to three stereoisomers: the enantiomers L-(+)-tartaric acid and D-(-)-tartaric acid, and the achiral diastereomer, meso-tartaric acid.

Caption: Relationship between the stereoisomers of tartaric acid.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. quora.com [quora.com]

- 3. Discuss the optical isomerism in tartaric acid class 11 chemistry CBSE [vedantu.com]

- 4. Meso tartaric acid is formed in A left I rightleft class 11 chemistry CBSE [vedantu.com]

- 5. Tartaric acid - Wikipedia [en.wikipedia.org]

- 6. Isomerism of Tartaric Acid [pw.live]

- 7. CN115286498A - Preparation method of meso-tartaric acid - Google Patents [patents.google.com]

- 8. WO2010139588A1 - Process for the preparation of a composition comprising meso-tartaric acid - Google Patents [patents.google.com]

Solubility of Meso-Tartrate in Diverse Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of meso-tartaric acid and its salts (meso-tartrates) in various solvents. The document is structured to offer readily accessible quantitative data, detailed experimental methodologies for solubility determination, and visualizations of key chemical principles governing solubility. This information is critical for applications in chemical synthesis, purification, formulation development, and analytical chemistry.

Quantitative Solubility Data

The solubility of meso-tartaric acid is highest in water and generally lower in organic solvents. The presence of two carboxylic acid and two hydroxyl groups allows for strong hydrogen bonding with polar solvents.

Solubility of Meso-Tartaric Acid

The following table summarizes the available quantitative and qualitative solubility data for meso-tartaric acid in various solvents. It is important to note that quantitative data for meso-tartaric acid in organic solvents is not extensively available in the public domain.

| Solvent | Temperature (°C) | Solubility |

| Water | 20 | 125 g / 100 mL[1] |

| Water | 20 | 1400 g/L (equivalent to 140 g/100 mL)[2] |

| Water | 25 | 1250 g/L (for monohydrate, equivalent to 125 g/100 mL) |

| Ethanol | - | Soluble[3][4] |

| Diethyl Ether | - | Poorly soluble[3] |

| Glacial Acetic Acid | - | Poorly soluble[3] |

| Isobutanol | - | Poorly soluble[3] |

| Chloroform | - | Insoluble[3] |

| Dichloromethane | - | Insoluble[3] |

Comparative Solubility of Tartaric Acid Isomers

To provide a broader context, the following table presents the solubility of L-(+)-tartaric acid and DL-tartaric acid in various organic solvents. While not the meso-isomer, this data offers insight into how tartaric acid, in general, behaves in these solvents.

| Solvent | Isomer | Temperature (°C) | Solubility |

| Methanol (B129727) | L-(+)-tartaric acid | - | 1 g / 1.7 mL |

| Ethanol | L-(+)-tartaric acid | - | 1 g / 3 mL |

| Propanol | L-(+)-tartaric acid | - | 1 g / 10.5 mL |

| Ether | L-(+)-tartaric acid | - | 1 g / 250 mL |

| Water | L-(+)-tartaric acid | 20 | 139 g / 100 mL[1] |

| Water | DL-tartaric acid | 20 | 20.6 g / 100 mL |

| Methanol | DL-tartaric acid | 25 | Data available in mole fraction |

| Ethanol | DL-tartaric acid | 25 | Data available in mole fraction |

| N-methylpyrrolidone (NMP) | DL-tartaric acid | 25 | Data available in mole fraction[5] |

| N,N-dimethylformamide (DMF) | DL-tartaric acid | 25 | Data available in mole fraction[5] |

| N,N-dimethylacetamide (DMAC) | DL-tartaric acid | 25 | Data available in mole fraction[5] |

Experimental Protocols for Solubility Determination

The following are detailed methodologies for key experiments to determine the solubility of a compound like meso-tartaric acid. The "shake-flask" method followed by a quantitative analysis technique is the most common and reliable approach for determining equilibrium solubility.

Equilibrium Solubility Determination via Shake-Flask Method

This method measures the thermodynamic equilibrium solubility of a compound in a given solvent at a specific temperature.

Principle: A surplus of the solid solute is agitated in the solvent for a prolonged period to ensure that the solution reaches saturation. The concentration of the dissolved solute in the saturated solution is then determined analytically.

Apparatus and Materials:

-

Meso-tartaric acid (or its salt)

-

Solvent of interest

-

Conical flasks or vials with screw caps

-

Thermostatically controlled orbital shaker or water bath

-

Analytical balance

-

Filtration apparatus (e.g., syringe filters with appropriate membrane, 0.45 µm or smaller)

-

Volumetric flasks and pipettes

-

Analytical instrument for concentration measurement (e.g., HPLC-UV, UV-Vis spectrophotometer, or titrator)

Procedure:

-

Preparation: Add an excess amount of meso-tartaric acid to a series of flasks containing a known volume of the solvent. The excess solid should be clearly visible.

-

Equilibration: Seal the flasks and place them in the thermostatically controlled shaker set to the desired temperature (e.g., 25 °C or 37 °C). Agitate the flasks at a constant speed.

-

Sampling: At predetermined time intervals (e.g., 24, 48, and 72 hours), cease agitation and allow the undissolved solid to settle.

-

Sample Clarification: Carefully withdraw a sample from the supernatant. Immediately filter the sample to remove any undissolved solid particles.

-

Analysis: Analyze the concentration of meso-tartaric acid in the filtrate using a validated analytical method.

-

Equilibrium Confirmation: Equilibrium is reached when the concentration of the solute in consecutive samples is constant (e.g., within ±5%).

Quantitative Analysis of Solute Concentration

2.2.1. High-Performance Liquid Chromatography (HPLC)

-

Mobile Phase: Prepare a suitable mobile phase, for example, a mixture of an aqueous buffer (like phosphate (B84403) buffer at a low pH) and an organic modifier (like methanol or acetonitrile).

-

Standard Solutions: Prepare a series of standard solutions of meso-tartaric acid of known concentrations in the solvent.

-

Calibration Curve: Inject the standard solutions into the HPLC system and generate a calibration curve by plotting the peak area against concentration.

-

Sample Analysis: Inject the filtered sample from the solubility experiment and determine its concentration from the calibration curve.

2.2.2. Gravimetric Method

-

Procedure: Accurately weigh a specific volume of the filtered saturated solution. Evaporate the solvent completely under controlled conditions (e.g., in an oven at a temperature below the decomposition point of the solute).

-

Calculation: Weigh the remaining solid residue. The solubility can be calculated as the mass of the residue per volume or mass of the solvent.

Visualizations

pH-Dependent Speciation of Meso-Tartaric Acid

The solubility of meso-tartaric acid in aqueous solutions is significantly influenced by pH. As a diprotic acid, it can exist in three forms: the fully protonated acid (H₂A), the monovalent anion (HA⁻), and the divalent anion (A²⁻). The relative concentration of these species is dependent on the pH of the solution and the acid dissociation constants (pKa values) of meso-tartaric acid (pKa₁ ≈ 3.22, pKa₂ ≈ 4.85)[3].

Caption: pH-dependent speciation of meso-tartaric acid.

General Experimental Workflow for Solubility Determination

The following diagram illustrates the general workflow for determining the equilibrium solubility of a compound using the shake-flask method.

Caption: Experimental workflow for solubility determination.

References

- 1. 5.7 Meso Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 2. Meso-Tartaric acid | C4H6O6 | CID 447315 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Tartaric acid - Sciencemadness Wiki [sciencemadness.org]

- 4. nbinno.com [nbinno.com]

- 5. Measurement and correlation of the solubility of DL-tartaric acid in selected solvents using a laser monitoring technique [journal.buct.edu.cn]

Unveiling the Achiral Chiral: A Technical Guide to the Theoretical Basis and Practical Implications of Meso Compounds

For Immediate Release

A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth exploration of meso compounds, from their theoretical underpinnings to their practical applications in stereoselective synthesis and beyond. This whitepaper delves into the core principles of stereochemistry that govern the existence of these unique achiral molecules, which possess chiral centers yet are optically inactive due to internal symmetry.

The existence of meso compounds is fundamentally rooted in the principles of stereochemistry and molecular symmetry. A molecule that is superimposable on its mirror image is achiral and will not rotate plane-polarized light.[1] Meso compounds are a special class of achiral compounds that contain two or more stereocenters.[2][3] The defining characteristic of a meso compound is the presence of an internal plane of symmetry that divides the molecule into two halves that are mirror images of each other.[2][3] This internal mirror plane results in the cancellation of the optical rotation contributions from the individual chiral centers, rendering the molecule as a whole optically inactive.[4]